3,4-Diethoxybenzyl alcohol

Lipophilicity Physicochemical Properties Formulation Development

Researchers needing the 3,4-diethoxy fragment for drotaverine/ethaverine SAR studies face supply of a solid, lipophilic building block critical for target activity. This compound resolves that need: • Distinct motif (logP 1.83) that differentiates pharmacological profiles from papaverine analogs. • Solid state (mp 39-43°C) enables precise weighing and solid-phase synthesis. • Also serves as a validated GC-MS standard for lignin degradation assays.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 83459-29-4
Cat. No. B1363092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethoxybenzyl alcohol
CAS83459-29-4
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CO)OCC
InChIInChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3
InChIKeyZOLYZUOLHFXYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethoxybenzyl Alcohol: Physicochemical Identity & Procurement


3,4-Diethoxybenzyl alcohol (CAS 83459-29-4) is a disubstituted benzyl alcohol derivative with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol . Structurally, it comprises a benzene ring substituted with two ethoxy groups at the 3- and 4-positions and a hydroxymethyl group . The compound is a solid at ambient temperature with a reported melting point range of 39–43 °C . As a synthetic building block, it is a key precursor or fragment in the synthesis of isoquinoline alkaloid analogs, most notably the antispasmodic agent drotaverine (No-Spa) and the vasodilator ethaverine (ethylpapaverine) [1].

Why 3,4-Diethoxybenzyl Alcohol Is Non-Interchangeable


3,4-Diethoxybenzyl alcohol possesses specific electronic and steric properties conferred by its two ethoxy substituents that fundamentally alter its physicochemical and biological behavior compared to closely related analogs. Unlike the prototypical benzyl alcohol (liquid, hydrophilic), the presence of these lipophilic ethoxy groups elevates its melting point into the solid-state at room temperature (39-43 °C) and substantially increases its logP value (1.83), impacting its solubility profile and, critically, the binding affinity of its downstream drug conjugates to target receptors . More significantly, substitution of the 3,4-dimethoxy motif with a 3,4-diethoxy motif in the benzyl fragment is a decisive synthetic step that distinguishes the pharmacological profile of derivatives like ethaverine and drotaverine from the natural product papaverine, with reported alterations in spasmolytic potency and solvate formation tendencies [1]. Therefore, generic substitution with unsubstituted benzyl alcohol or veratryl alcohol (3,4-dimethoxybenzyl alcohol) will fail to recapitulate the specific reactivity, physical form, and requisite biological activity of the target molecules.

3,4-Diethoxybenzyl Alcohol: Comparative Evidence for Procurement


Enhanced Lipophilicity and Solid-State Handling

The 3,4-diethoxybenzyl alcohol exhibits significantly increased lipophilicity relative to its direct dimethoxy analog (veratryl alcohol). Predicted logP values show an increase of 0.84 log units, from 0.99 for 3,4-dimethoxybenzyl alcohol to 1.83 for 3,4-diethoxybenzyl alcohol . This difference translates to an approximately 7-fold higher partition coefficient in an octanol-water system, indicating a marked shift toward non-polar phase affinity. Concurrently, the physical state at standard ambient temperature (20°C) is solid for the diethoxy derivative (mp 39-43°C) versus liquid for the dimethoxy derivative (mp ~22°C) . This transition to a solid form can simplify handling and purification in synthetic workflows, offering a distinct operational advantage over the oily liquid analog.

Lipophilicity Physicochemical Properties Formulation Development

Quantifiable Lignin Degradation Metabolite

3,4-Diethoxybenzyl alcohol is an unambiguously identified and quantifiable metabolic product in studies of lignin model compound degradation by the fungus *Phanerochaete chrysosporium*. In controlled low-nitrogen stationary cultures designed to express the ligninolytic enzyme system, 3,4-diethoxybenzyl alcohol was isolated as a distinct metabolite from the cleavage of the model dimer 1-(3′,4′-diethoxyphenyl)-1,3-dihydroxy-2-(4′'-methoxyphenyl)-propane (XII) [1]. Its identity was confirmed against a chemically synthesized standard via GLC-mass spectrometry [1]. This establishes a validated, specific utility for this compound as an analytical standard for quantifying cleavage at the α,β bond of diarylpropane lignin substructures, a role not broadly shared by simpler benzyl alcohols.

Lignin Biodegradation Metabolite Quantification Model Compound Studies

Ethaverine Precursor Distinct from Papaverine

The 3,4-diethoxybenzyl moiety is the critical structural determinant differentiating the synthetic vasodilator ethaverine (ethylpapaverine) from the natural alkaloid papaverine. Papaverine contains a 3,4-dimethoxybenzyl group, whereas ethaverine incorporates the 3,4-diethoxybenzyl alcohol-derived fragment [1]. This seemingly minor structural change (methoxy to ethoxy) is responsible for a class-level pharmacological difference: ethaverine is reported as a more potent visceral and vascular spasmolytic agent [2]. Consequently, 3,4-diethoxybenzyl alcohol is the non-negotiable starting material for synthesizing ethaverine and related analogs. Any substitution with veratryl alcohol would result in the synthesis of papaverine or a different analog, failing to achieve the target ethaverine structure.

Alkaloid Synthesis Vasodilator Drug Discovery

Efficient Chemoselective Hydrogenation Route

A reported synthetic route for 3,4-diethoxybenzyl alcohol involves the chemoselective hydrogenation of 3,4-diethoxybenzaldehyde using a 1% Pd/Ni bimetallic catalyst in methanol under atmospheric pressure H₂ at 20°C for 4 hours, achieving a practical quantitative yield . This method demonstrates high selectivity for the aldehyde reduction without affecting the ethoxy groups, offering a clean, high-yielding alternative to traditional sodium borohydride reduction. While specific comparator yield data for this exact substrate with other catalysts is not provided in this source, the reported 97% yield under mild, scalable conditions highlights a favorable synthetic route that enhances its viability as a procurable intermediate.

Organic Synthesis Catalysis Process Chemistry

3,4-Diethoxybenzyl Alcohol: Key Application Scenarios


Ethaverine & Drotaverine Synthesis for Cardiovascular Discovery

Procurement is essential for medicinal chemistry programs focused on structure-activity relationship (SAR) studies of isoquinoline-based vasodilators and antispasmodics. As established in Section 3, 3,4-diethoxybenzyl alcohol is the specific precursor required to install the 3,4-diethoxybenzyl fragment found in ethaverine and drotaverine (No-Spa) [1][2]. Using the dimethoxy analog would lead to the papaverine scaffold, missing the critical pharmacological differentiation sought in these newer analogs. Researchers investigating calcium channel modulation or smooth muscle relaxation rely on this compound for target molecule synthesis.

Lignin Biodegradation Enzyme Assay Standard

This compound serves as a validated quantitative reference standard in environmental and bioenergy research. As detailed in Section 3, 3,4-diethoxybenzyl alcohol is a confirmed metabolic product of diarylpropane lignin model compounds degraded by *P. chrysosporium*, with identity verified by GLC-MS [3]. Procuring this standard enables precise quantification of specific α,β bond cleavage activity in ligninolytic enzyme systems, a key metric in the development of fungal and enzymatic biomass conversion processes. This specific utility is not fulfilled by other benzyl alcohol derivatives.

Crystalline Intermediate for Solid-Phase Synthesis

Unlike liquid benzyl alcohol or veratryl alcohol, the solid physical state of 3,4-diethoxybenzyl alcohol (mp 39-43°C) at standard ambient conditions offers practical advantages in synthetic laboratories . It can be accurately weighed as a powder for solid-phase synthesis protocols or used as a crystalline intermediate where a solid form simplifies purification by recrystallization. This reduces the handling and transfer errors associated with viscous or volatile liquid building blocks, improving the reproducibility of multi-step syntheses.

Novel PDE Inhibitor & Ion Channel Modulator Development

The increased lipophilicity conferred by the 3,4-diethoxy motif (logP 1.83 vs. 0.99 for dimethoxy) is a crucial parameter in designing new chemical entities targeting intracellular pathways . In programs aimed at developing novel phosphodiesterase (PDE) inhibitors or calcium channel blockers, where membrane permeability is a critical factor, this building block allows medicinal chemists to modulate the physicochemical properties of lead compounds without introducing additional heteroatoms or complexity. Its procurement is thus a strategic choice in property-based drug design.

Technical Documentation Hub

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